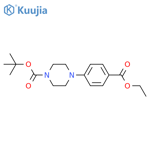

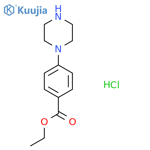

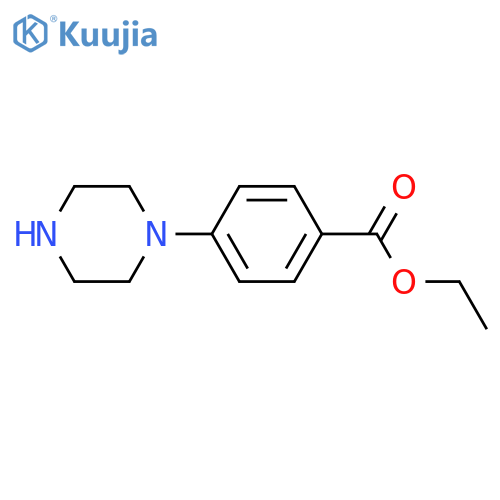

Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(piperazin-1-yl)benzoate

- ETHYL 4-(1-PIPERAZINO)BENZOATE

- ETHYL 4-(PIPERAZIN-1YL)BENZOATE

- 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER

- 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER

- 1-(4-Carbethoxyphenyl)-piperazin

- Ethyl 4-(1-piperazinyl)benzoate

- 1-(4-Ethoxycarbonylphenyl)piperazine

- Benzoic acid, 4-(1-piperazinyl)-, ethyl ester

- ethyl 4-piperazin-1-ylbenzoate

- 4-(1-Piperazinyl)benzoic Acid Ethyl Ester

- 4-(Piperazin-1-yl)benzoic acid ethyl ester

- Ethyl 4-piperazinobenzoate

- N-(4-Ethoxycarbonylphenyl)piperazine

- 4-(1-piperazinyl)- benzoic acid, ethyl ester

- EN300-7385847

- E1260

- OQEHTFFLOHTFSB-UHFFFAOYSA-N

- STR06887

- DTXSID00375604

- ethyl 4-piperazinylbenzoate

- 4-(Piperazin-1-yl)benzoic acidethylester

- J-513818

- 4-piperazin-1-yl-benzoic acid ethyl ester

- ethyl 4-(piperazinyl)benzoate

- SY008649

- MFCD04973340

- AKOS015947690

- 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine

- 4-piperazinylbenzoic acid ethyl ester

- ethyl 4-piperazin-1-yl-benzoate

- CS-0006940

- 80518-57-6

- ethyl4-(piperazin-1-yl)benzoate

- Ethyl 4-(piperazin-1-yl)-benzoate

- SCHEMBL62795

- 4-(1-piperazinyl)-benzoic acid, ethyl ester

- Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR

- PS-3243

-

- MDL: MFCD04973340

- インチ: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3

- InChIKey: OQEHTFFLOHTFSB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 234.13700

- どういたいしつりょう: 234.137

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.104

- ゆうかいてん: 100.0 to 104.0 deg-C

- ふってん: 388.9 ºC at 760 mmHg

- フラッシュポイント: 189 ºC

- 屈折率: 1.536

- PSA: 41.57000

- LogP: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine セキュリティ情報

1-(4-Ethoxycarbonylphenyl)piperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E891610-10g |

1-(4-Ethoxycarbonylphenyl)piperazine |

80518-57-6 | 10g |

$ 86.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FQ167-5g |

Ethyl 4-(1-Piperazinyl)benzoate |

80518-57-6 | 98.0%(GC) | 5g |

¥792.0 | 2022-02-28 | |

| Chemenu | CM335830-25g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 95%+ | 25g |

$108 | 2022-08-31 | |

| Chemenu | CM335830-100g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 95%+ | 100g |

$331 | 2022-08-31 | |

| TRC | E891610-1g |

1-(4-Ethoxycarbonylphenyl)piperazine |

80518-57-6 | 1g |

$ 58.00 | 2023-09-07 | ||

| Apollo Scientific | OR0944-5g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 5g |

£35.00 | 2025-02-19 | |

| abcr | AB233780-5g |

Ethyl 4-(piperazin-1-yl)benzoate, 98%; . |

80518-57-6 | 98% | 5g |

€102.20 | 2025-03-19 | |

| eNovation Chemicals LLC | K13733-10g |

ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 10g |

$470 | 2024-06-05 | |

| Apollo Scientific | OR0944-100g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 100g |

£295.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1260-5g |

1-(4-Ethoxycarbonylphenyl)piperazine |

80518-57-6 | 98.0%(GC) | 5g |

¥635.0 | 2022-06-09 |

1-(4-Ethoxycarbonylphenyl)piperazine 合成方法

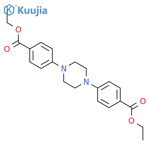

ごうせいかいろ 1

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

ごうせいかいろ 2

ごうせいかいろ 3

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

ごうせいかいろ 4

1.2 Reagents: tert-Butyl methyl ether ; rt

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Sodium tert-butoxide ; 110 °C; 3 h, 110 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 6 h, 0 - 25 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

ごうせいかいろ 10

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

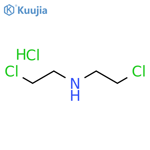

- Ethyl 4-(piperazin-1-yl)benzoate hydrochloride

- Ethyl 4-bromobenzoate

- N-Boc-piperazine

- Ethyl 4-fluorobenzoate

- Ethyl 4-(4-BOC-piperazino)benzoate

- Bis(2-chloroethyl)amine hydrochloride

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

1-(4-Ethoxycarbonylphenyl)piperazine 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

1-(4-Ethoxycarbonylphenyl)piperazineに関する追加情報

1-(4-Ethoxycarbonylphenyl)piperazine: A Comprehensive Overview

CAS No 80518-57-6, commonly referred to as 1-(4-Ethoxycarbonylphenyl)piperazine, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure and versatile properties, has garnered attention for its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

The chemical structure of 1-(4-Ethoxycarbonylphenyl)piperazine consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, substituted at the 1-position by a phenyl group that is further substituted with an ethoxycarbonyl group at the para position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the role of CAS No 80518-57-6 in the development of bioactive compounds. Researchers have explored its potential as a precursor for synthesizing various heterocyclic compounds, which are often pivotal in drug discovery. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, showcasing their potential in therapeutic applications.

The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine typically involves nucleophilic aromatic substitution or coupling reactions. These methods are optimized to ensure high yields and purity, which are critical for its use in downstream applications. The compound's ability to undergo further functionalization has made it a cornerstone in medicinal chemistry, where precise control over molecular architecture is essential.

In addition to its role in drug development, CAS No 80518-57-6 has found applications in polymer chemistry. Its piperazine moiety can act as a building block for constructing advanced materials with tailored properties, such as high thermal stability and mechanical strength. Recent advancements in polymer science have leveraged this compound to develop novel materials for use in electronics and aerospace industries.

The pharmacokinetic properties of 1-(4-Ethoxycarbonylphenyl)piperazine have also been extensively studied. Research indicates that it exhibits favorable absorption and distribution profiles, making it a promising candidate for oral drug delivery systems. Furthermore, its metabolic stability has been evaluated, providing insights into its suitability as an active pharmaceutical ingredient.

In conclusion, CAS No 80518-57-6, or 1-(4-Ethoxycarbonylphenyl)piperazine, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and bioactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine) 関連製品

- 85474-75-5(4-(Piperazin-1-yl)benzoic acid)

- 892502-26-0(Ethyl 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoate)

- 202262-40-6(Benzoicacid, 3-(1-piperazinyl)-, ethyl ester)

- 163210-97-7(methyl 4-piperazin-1-ylbenzoate)

- 91563-80-3(Methyl 4-(diethylamino)benzoate)

- 354813-14-2(Methyl 4-(4-methylpiperazin-1-yl)benzoate)

- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)